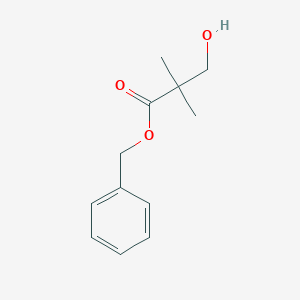

Benzyl 3-hydroxy-2,2-dimethylpropanoate

Vue d'ensemble

Description

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound with the CAS Number: 17701-61-0 . It has a molecular weight of 208.26 . The compound is typically stored in a refrigerator and is a light yellow to yellow liquid .

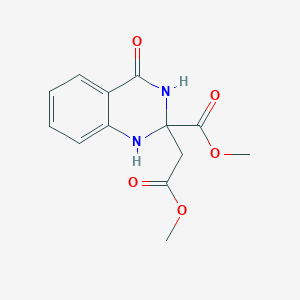

Molecular Structure Analysis

The IUPAC name for this compound is benzyl 3-hydroxy-2,2-dimethylpropanoate . The InChI code for this compound is 1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

Benzyl 3-hydroxy-2,2-dimethylpropanoate has a molecular weight of 208.26 . It is a light yellow to yellow liquid . The compound has a flash point of 136.6 and a boiling point of 117-118°C at 0.1 mmHg .Applications De Recherche Scientifique

Organic Synthesis

Benzyl 3-hydroxy-2,2-dimethylpropanoate: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, such as esterification and hydrolysis, making it a versatile building block for synthesizing complex molecules. It can be used to introduce the benzyl protecting group, which is pivotal in multi-step synthetic routes where selective deprotection is required .

Medicinal Chemistry

In medicinal chemistry, this compound’s pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, suggest its potential as a prodrug or a pharmacophore model. It could be modified to enhance drug delivery or mimic biological active molecules .

Material Science

The compound’s ability to polymerize or co-polymerize can be exploited in material science. It could be used to create novel polymeric materials with specific mechanical properties or degradation rates, suitable for applications ranging from biodegradable plastics to controlled drug release systems .

Analytical Chemistry

As a standard in chromatography, Benzyl 3-hydroxy-2,2-dimethylpropanoate can help in the identification and quantification of similar compounds. Its unique retention time and spectral data provide a benchmark for comparative analysis .

Chemical Education

This compound serves as an excellent example for teaching various concepts in chemical education, such as stereochemistry, functional group transformations, and molecular interactions. It can be used in laboratory courses to demonstrate practical skills in synthesis and analysis .

Environmental Chemistry

In environmental chemistry, researchers can study the biodegradation pathways of Benzyl 3-hydroxy-2,2-dimethylpropanoate to understand its environmental fate. This knowledge can inform the development of more eco-friendly synthetic methods and materials .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.31 (iLOGP), 1.79 (XLOGP3), 1.6 (WLOGP), 1.98 (MLOGP), and 2.2 (SILICOS-IT), with a consensus Log Po/w of 1.98 .

Result of Action

The molecular and cellular effects of Benzyl 3-hydroxy-2,2-dimethylpropanoate’s action are currently unknown due to the lack of research on this compound .

Action Environment

It is known that the compound is a light yellow to yellow liquid at room temperature .

Propriétés

IUPAC Name |

benzyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZZXRKTRWITII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596508 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

CAS RN |

17701-61-0 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)

![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)